molecular formula C12H18Cl2N2O2 B12919552 Pyrrolo(1,2-a)pyrimidin-6(2H)-one, 1-(dichloroacetyl)hexahydro-3,3,7-trimethyl- CAS No. 85072-82-8

Pyrrolo(1,2-a)pyrimidin-6(2H)-one, 1-(dichloroacetyl)hexahydro-3,3,7-trimethyl-

Cat. No.: B12919552
CAS No.: 85072-82-8
M. Wt: 293.19 g/mol
InChI Key: UFIRNAFRTNYDCY-UHFFFAOYSA-N
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Description

1-(2,2-Dichloroacetyl)-3,3,7-trimethylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of dichloroacetyl and trimethyl groups in its structure contributes to its distinct chemical behavior and reactivity.

Preparation Methods

The synthesis of 1-(2,2-Dichloroacetyl)-3,3,7-trimethylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction typically involves the use of dichloroacetyl chloride as a key reagent, which reacts with a suitable amine to form the desired product. The reaction conditions often require the presence of a base, such as triethylamine, to facilitate the formation of the pyrrolo[1,2-a]pyrimidine ring system .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(2,2-Dichloroacetyl)-3,3,7-trimethylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically lead to the formation of oxidized derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives with modified chemical properties.

    Substitution: The presence of dichloroacetyl groups makes the compound susceptible to nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules

    Biology: Research has shown that derivatives of this compound exhibit biological activity, making them potential candidates for drug development.

    Medicine: The compound’s derivatives have been investigated for their potential therapeutic applications. Their ability to interact with specific biological targets makes them promising candidates for the treatment of various diseases.

    Industry: In the industrial sector, the compound is used as a building block for the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dichloroacetyl)-3,3,7-trimethylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of dichloroacetyl groups enhances its ability to form covalent bonds with target proteins, thereby influencing their function and signaling pathways .

Comparison with Similar Compounds

When compared to other similar compounds, 1-(2,2-Dichloroacetyl)-3,3,7-trimethylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one stands out due to its unique structural features and reactivity. Similar compounds include:

The uniqueness of 1-(2,2-Dichloroacetyl)-3,3,7-trimethylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one lies in its combination of functional groups and ring structure, which contribute to its diverse range of applications and reactivity.

Properties

CAS No.

85072-82-8

Molecular Formula

C12H18Cl2N2O2

Molecular Weight

293.19 g/mol

IUPAC Name

1-(2,2-dichloroacetyl)-3,3,7-trimethyl-4,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrimidin-6-one

InChI

InChI=1S/C12H18Cl2N2O2/c1-7-4-8-15(10(7)17)5-12(2,3)6-16(8)11(18)9(13)14/h7-9H,4-6H2,1-3H3

InChI Key

UFIRNAFRTNYDCY-UHFFFAOYSA-N

Canonical SMILES

CC1CC2N(C1=O)CC(CN2C(=O)C(Cl)Cl)(C)C

Origin of Product

United States

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